molecular formula C15H12N2 B3052763 1,3-Diphenyl-1H-pyrazole CAS No. 4492-01-7

1,3-Diphenyl-1H-pyrazole

Cat. No.: B3052763
CAS No.: 4492-01-7
M. Wt: 220.27 g/mol
InChI Key: LQUBXCVRJZGBLM-UHFFFAOYSA-N
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Description

1,3-Diphenyl-1H-pyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. The presence of phenyl groups at positions 1 and 3 enhances its stability and imparts unique chemical properties. This compound is of significant interest in various fields due to its versatile applications and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diphenyl-1H-pyrazole can be synthesized through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve scalable and cost-effective processes. One such method is the ortho-phosphoric acid-catalyzed one-pot conversion of aldehyde to nitrile, which is metal-free and offers high yield and atom efficiency .

Chemical Reactions Analysis

1,3-Diphenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pyrazole-4-carbonitrile.

    Reduction: Pyrazoline derivatives.

    Substitution: Substituted pyrazoles with various functional groups.

Mechanism of Action

The mechanism of action of 1,3-diphenyl-1H-pyrazole involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

1,3-Diphenyl-1H-pyrazole can be compared with other similar compounds, such as:

Uniqueness

This compound stands out due to its stability, aromaticity, and the presence of phenyl groups, which enhance its chemical reactivity and biological activity.

Similar Compounds

  • Pyrazoline
  • Pyrazolidine
  • Pyrazolone

Properties

IUPAC Name

1,3-diphenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-3-7-13(8-4-1)15-11-12-17(16-15)14-9-5-2-6-10-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUBXCVRJZGBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346573
Record name 1,3-Diphenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4492-01-7
Record name 1,3-Diphenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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